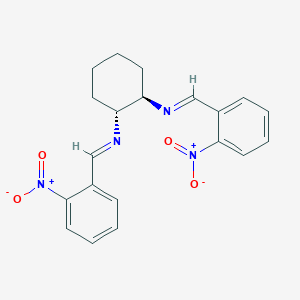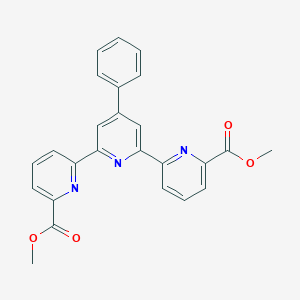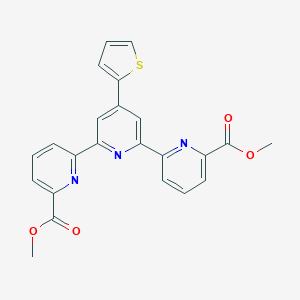![molecular formula C15H24N2O4S B288146 4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B288146.png)
4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly referred to as EMEBS and is used in scientific research to study its mechanism of action and biochemical and physiological effects.
作用机制
The mechanism of action of EMEBS involves its inhibition of carbonic anhydrase II. Carbonic anhydrase II is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton. This enzyme plays a crucial role in various physiological processes, including acid-base balance, respiration, and renal function. EMEBS binds to the active site of carbonic anhydrase II, inhibiting its activity and leading to a decrease in bicarbonate production.
Biochemical and Physiological Effects:
The biochemical and physiological effects of EMEBS are primarily related to its inhibition of carbonic anhydrase II. This inhibition leads to a decrease in bicarbonate production, which can affect various physiological processes. For example, EMEBS has been shown to decrease the production of cerebrospinal fluid, making it a potential treatment for conditions such as hydrocephalus. Additionally, EMEBS has been shown to have anti-inflammatory and anti-tumor effects, which may be related to its inhibition of carbonic anhydrase II.
实验室实验的优点和局限性
One of the main advantages of using EMEBS in lab experiments is its specificity for carbonic anhydrase II. This specificity allows researchers to study the effects of sulfonamides on this enzyme without affecting other carbonic anhydrase isoforms. Additionally, EMEBS is relatively easy to synthesize and purify, making it a cost-effective tool for studying the mechanism of action of sulfonamides. However, one limitation of using EMEBS is its potential toxicity, which may limit its use in certain experiments.
未来方向
There are several future directions for research on EMEBS. One potential direction is to study its effects on other carbonic anhydrase isoforms, as well as its potential interactions with other enzymes and proteins. Additionally, further research is needed to determine the optimal dosage and administration of EMEBS for various applications. Finally, EMEBS may have potential as a therapeutic agent for various diseases and conditions, and further research is needed to explore its clinical applications.
合成方法
EMEBS can be synthesized using various methods. One of the most common methods involves the reaction of 4-ethoxy-3-methylbenzenesulfonyl chloride with 2-(4-morpholinyl)ethylamine in the presence of a base such as triethylamine. The reaction yields EMEBS as a white solid, which can be purified using various techniques such as recrystallization, column chromatography, or HPLC.
科学研究应用
EMEBS is widely used in scientific research to study its mechanism of action and biochemical and physiological effects. It is particularly useful in studying the role of sulfonamides in inhibiting carbonic anhydrase enzymes. EMEBS has been shown to inhibit carbonic anhydrase II in vitro and in vivo, making it a useful tool for studying the physiological and pathological roles of this enzyme. Additionally, EMEBS has been used in studies on the effects of sulfonamides on the central nervous system, cardiovascular system, and renal system.
属性
产品名称 |
4-ethoxy-3-methyl-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide |
|---|---|
分子式 |
C15H24N2O4S |
分子量 |
328.4 g/mol |
IUPAC 名称 |
4-ethoxy-3-methyl-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C15H24N2O4S/c1-3-21-15-5-4-14(12-13(15)2)22(18,19)16-6-7-17-8-10-20-11-9-17/h4-5,12,16H,3,6-11H2,1-2H3 |
InChI 键 |
FBXSASZDVUTWBD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C |
规范 SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCOCC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(4-Bromophenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288063.png)
![3-[2-(1,3-benzodioxol-5-yl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288064.png)
![3-[2-(4-bromophenyl)vinyl]-1-{4-nitrophenyl}cyclohepta[c]pyrazol-8(1H)-one](/img/structure/B288065.png)

![4-Phenyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole](/img/structure/B288073.png)
![4-Isopropyl-2-tricyclo[8.2.2.2~4,7~]hexadeca-1(12),4,6,10,13,15-hexaen-5-yl-4,5-dihydro-1,3-oxazole](/img/structure/B288074.png)
![Ethyl 2-[(methoxycarbonyl)amino]-4-methylenetetrahydro-2-furancarboxylate](/img/structure/B288077.png)

![2-{[1-(Aminosulfonyl)-2-naphthyl]sulfanyl}benzoic acid](/img/structure/B288080.png)




